5-Bromo-1,3-dimethyluracil

Solid-State Chemistry Crystal Engineering Thermodynamics

5-Bromo-1,3-dimethyluracil solves the challenge of sourcing a validated halogen bond donor-fluoro & iodo analogs exhibit non-interchangeable solid-state properties. • Sublimation enthalpy: 114.4 ± 1.8 kJ·mol⁻¹ (298 K); intermediate between parent & iodo derivative. • Halogen bond donor confirmed by SC-XRD; absent in 5-fluoro analog. • Photo-cross-coupling leaving group (λ > 290 nm) for 5-aryl uracil synthesis. White crystalline solid, mp 182-185 °C, 98% purity.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 7033-39-8
Cat. No. B187752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dimethyluracil
CAS7033-39-8
Synonyms1,3-dimethyl-5-bromouracil
5-bromo-1,3-dimethyluracil
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)C)Br
InChIInChI=1S/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3
InChIKeyQITOSXPGCRFMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dimethyluracil Overview


5-Bromo-1,3-dimethyluracil (5-Br-1,3-DMU; CAS 7033-39-8) is a synthetic halogenated pyrimidine derivative with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . It is characterized by a bromine substituent at the 5-position and methyl groups at the N1 and N3 positions of the uracil ring, appearing as a white to off-white crystalline solid with a melting point of 182–185 °C . This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions [1], and exhibits distinct solid-state halogen bonding properties that differentiate it from its fluoro, chloro, and iodo analogs [2].

Why 5-Bromo-1,3-dimethyluracil Cannot Be Substituted


Within the 5-halo-1,3-dimethyluracil series, the specific halogen substituent governs key physicochemical and solid-state properties, including sublimation enthalpy, halogen bonding capacity, and intermolecular interaction strength. These properties are not merely incremental but exhibit discrete, halogen-dependent thresholds that directly impact crystal engineering outcomes and synthetic reactivity. For instance, the bromine atom in 5-bromo-1,3-dimethyluracil imparts a sublimation enthalpy of 114.4 ± 1.8 kJ·mol⁻¹ at 298 K, which is significantly lower than that of the non-halogenated parent compound (118 ± 4 kJ·mol⁻¹) and substantially higher than that of the iodo derivative (106.0 ± 1.8 kJ·mol⁻¹) [1]. Furthermore, the capacity to act as a halogen bond donor in crystalline solids is a binary property shared by the bromo and iodo derivatives but absent in the fluoro analog [2]. Such discrete differences preclude the interchangeable use of these analogs in applications requiring precise control over lattice energy, co-crystal design, or photoreactive cross-coupling efficiency.

5-Bromo-1,3-dimethyluracil – Head-to-Head Comparisons


Sublimation Enthalpy vs. Analogs

The standard molar sublimation enthalpy (ΔsubH°, 298 K) of 5-bromo-1,3-dimethyluracil is 114.4 ± 1.8 kJ·mol⁻¹, as determined by the Knudsen effusion method [1]. This value is intermediate between that of 5-fluoro-1,3-dimethyluracil (118.6 ± 1.6 kJ·mol⁻¹) and 5-iodo-1,3-dimethyluracil (106.0 ± 1.8 kJ·mol⁻¹), and it is lower than that of the non-halogenated parent 1,3-dimethyluracil (118 ± 4 kJ·mol⁻¹) [1][2]. The differences in sublimation enthalpy follow the polarizability sequence of the halogen substituents (I > Br > F), revealing that the bromo derivative occupies a unique thermodynamic niche [1].

Solid-State Chemistry Crystal Engineering Thermodynamics

Halogen Bond Donor Capability

Single-crystal X-ray diffraction and quantum chemical calculations demonstrate that 5-bromo-1,3-dimethyluracil and 5-iodo-1,3-dimethyluracil can act as halogen bond donors in crystalline solids, whereas 5-fluoro-1,3-dimethyluracil cannot [1]. This binary difference stems from the low polarizability of fluorine, which precludes the formation of a σ-hole sufficient for halogen bonding. In DMBrU and DMIU co-crystals, halogen bonds play an important role in directing the resulting crystal structures [1].

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Melting Point Comparison

The melting point of 5-bromo-1,3-dimethyluracil is 182–185 °C, as reported in multiple authoritative databases . This is significantly higher than that of the non-halogenated parent compound 1,3-dimethyluracil (119–122 °C) , reflecting the introduction of the polarizable bromine atom. It is also substantially lower than that of the iodo analog, 5-iodo-1,3-dimethyluracil, which melts at 225 °C with decomposition [1]. This intermediate melting range offers a practical window for thermal processing and recrystallization.

Thermal Analysis Purity Assessment Solid-State Characterization

Predicted pKa and LogP

5-Bromo-1,3-dimethyluracil has a predicted pKa of −3.81 ± 0.40 and a calculated XLogP3 of 0.3 [1]. The strongly negative pKa indicates that the compound exists almost entirely in its neutral, undissociated form under physiological and most synthetic pH conditions, owing to the absence of acidic N–H protons (both N1 and N3 are methylated). This contrasts with 5-bromouracil (BrU), which retains an N–H proton and has a macroscopic pKa (N1) of approximately 8.24 [2]. The methylation therefore eliminates pH-dependent ionization variability, providing a more predictable hydrophobic profile and consistent chromatographic behavior.

Physicochemical Profiling ADME Prediction Chromatography

5-Bromo-1,3-dimethyluracil Applications


Crystal Engineering and Halogen-Bonded Co-Crystals

5-Bromo-1,3-dimethyluracil is a validated halogen bond donor in crystalline solids, enabling the directed assembly of co-crystals where the bromine atom engages in specific, directional non-covalent interactions. This property, demonstrated by single-crystal X-ray diffraction [1], is absent in the 5-fluoro analog and makes the bromo derivative particularly valuable for crystal engineers seeking to modulate solid-state properties such as solubility, stability, and mechanical behavior through halogen bonding. The intermediate sublimation enthalpy (114.4 kJ·mol⁻¹) further informs co-crystal stability predictions [2].

Photochemical Cross-Coupling

The C5 bromine atom in 5-bromo-1,3-dimethyluracil serves as an effective leaving group in photoinduced cross-coupling reactions with electron-rich aromatics, including 3-substituted indoles and tryptophan derivatives [3]. This reactivity enables the synthesis of 5-aryl and 5-heteroaryl uracil derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds under photochemical conditions (λ > 290 nm) and offers a route to compounds that are otherwise challenging to access via thermal cross-coupling.

Synthetic Intermediate for Nucleoside Analogs

Although the free base 5-bromo-1,3-dimethyluracil itself is not a nucleoside, it serves as a key synthetic precursor for the preparation of carbocyclic analogs of 5-bromo-2'-deoxyuridine, which have demonstrated high in vitro antiviral activity against herpes simplex virus types 1 and 2 [4]. The 5-bromo group can be further displaced by amino and substituted-amino groups to generate diverse 5-substituted uracil nucleoside analogs, making this compound a versatile entry point for antiviral drug discovery programs [4].

Physicochemical Reference Standard

With well-defined and consistently reported physicochemical properties—including a sharp melting point of 182–185 °C , a predicted pKa of −3.81 ± 0.40 , and an XLogP3 of 0.3 [5]—5-bromo-1,3-dimethyluracil serves as a reliable reference standard for the 5-halogenated uracil series. Its pH-invariant neutral state and defined lipophilicity make it particularly useful for calibrating reversed-phase HPLC methods and validating computational physicochemical property predictions for halogenated heterocycles.

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